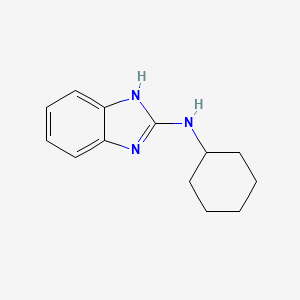

N-cyclohexyl-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNGYZDDOIBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358905 | |

| Record name | N-cyclohexyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-76-1 | |

| Record name | N-cyclohexyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Benzimidazole Scaffolds in Academic Research

The benzimidazole (B57391) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. chemscene.com This versatility stems from the structural features of the benzimidazole ring system, which includes both hydrogen bond donors and acceptors, as well as a hydrophobic surface, allowing for diverse interactions with biological macromolecules. chemscene.com

Academic research has extensively explored the benzimidazole framework, revealing its potential in various therapeutic areas. Benzimidazole derivatives have been shown to exhibit a remarkable array of biological activities, including:

Antimicrobial activity: Exhibiting efficacy against a range of bacteria, fungi, and parasites. google.com

Anticancer activity: Demonstrating cytotoxic effects against various cancer cell lines through mechanisms such as the inhibition of topoisomerase. nih.govnih.gov

Antiviral activity: Showing promise in combating various viral infections. scbt.com

Anti-inflammatory activity: Acting on inflammatory pathways to reduce inflammation. aaronchem.com

Antihypertensive activity: Exerting effects on the cardiovascular system to lower blood pressure. google.com

The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with purine-binding sites in various enzymes and receptors, contributing to their diverse biological profiles. nih.gov The ease of synthesis and the ability to introduce a wide variety of substituents at different positions of the benzimidazole ring have made it an attractive target for synthetic and medicinal chemists. ijpsm.comresearchgate.net

Overview of N Substituted Benzimidazoles in Contemporary Medicinal Chemistry

The substitution at the nitrogen atoms of the benzimidazole (B57391) ring, particularly at the N-1 position, has been a key strategy in the development of new and more potent drug candidates. N-substitution allows for the fine-tuning of the physicochemical properties of the benzimidazole scaffold, such as lipophilicity, solubility, and metabolic stability. These modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. researchgate.net

In contemporary medicinal chemistry, N-substituted benzimidazoles are being investigated for a multitude of therapeutic applications. For instance, the introduction of various alkyl, aryl, and heterocyclic moieties at the N-1 position has led to the discovery of potent inhibitors of various enzymes and receptors. Research has shown that the nature and size of the N-substituent can have a profound impact on the biological activity and selectivity of the benzimidazole derivative. epa.gov

The synthesis of N-substituted benzimidazoles can be achieved through several synthetic routes, most commonly involving the alkylation or arylation of the pre-formed benzimidazole ring. nih.gov This synthetic accessibility, coupled with the vast chemical space that can be explored through N-substitution, continues to make this class of compounds a major focus of research in the quest for new and improved therapeutic agents.

Scope and Research Focus on N Cyclohexyl 1h Benzimidazol 2 Amine

Elucidation of Reaction Pathways

The synthesis of this compound typically proceeds through the formation of a thiourea (B124793) intermediate followed by a cyclodesulfurization reaction. Understanding the mechanistic details of these transformations is crucial for optimizing reaction conditions and expanding the synthetic utility.

Radical Pathways in Cyclodesulfurization

The conversion of N,N'-disubstituted thioureas to 2-aminobenzimidazoles is an oxidative process. While various oxidants can be employed, some modern synthetic methods utilize conditions that may involve radical intermediates. For instance, visible-light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles has been developed. researchgate.net This one-pot reaction involves the formation of a thiourea intermediate followed by a visible light-mediated cyclodesulfurization. researchgate.net Such photochemical processes often proceed via single-electron transfer (SET) mechanisms, generating radical ions as key intermediates.

In a related context, the synthesis of 2-aminobenzazoles through hypervalent iodine-mediated reactions suggests that reagents like PIDA (diacetoxyiodobenzene) can act as radical initiators, activating C-H bonds for cyclization. researchgate.net The oxidative cyclodesulfurization of thioureas is a critical step in accessing a wide range of substituted heterocycles. researchgate.net While ionic pathways are common, the use of specific oxidants or photoredox catalysis can open up radical pathways for the key C-N bond formation during the cyclization step. researchgate.net

Proposed Mechanisms for Benzimidazole Formation

The most common pathway for the formation of 2-aminobenzimidazoles, including this compound, involves the condensation of an o-phenylenediamine with an isothiocyanate. researchgate.netsemanticscholar.org The generally accepted mechanism proceeds through several key steps:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon atom of cyclohexyl isothiocyanate.

Thiourea Formation : This attack leads to the formation of an N-cyclohexyl-N'-(2-aminophenyl)thiourea intermediate. This intermediate is often stable enough to be isolated but is typically generated in situ. researchgate.net

Intramolecular Cyclization : The second amino group of the phenylenediamine moiety then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon.

Desulfurization : The resulting tetrahedral intermediate undergoes desulfurization (elimination of a sulfur species, often hydrogen sulfide (B99878) or elemental sulfur depending on the oxidant) to yield the final benzimidazole ring structure. researchgate.net

Alternative syntheses of the benzimidazole core involve the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. rsc.orgmdpi.com In this case, a Schiff base intermediate is formed, which then undergoes cyclization and oxidation. mdpi.com However, for 2-amino substituted benzimidazoles, the thiourea route is more direct. researchgate.net

Role of Intermediates (e.g., Thiourea Formation)

The formation of a thiourea derivative is a pivotal step in the synthesis of this compound from o-phenylenediamine and cyclohexyl isothiocyanate. mdpi.comnih.govresearchgate.net Thioureas are versatile intermediates in organic synthesis. mdpi.com In this specific reaction, the N-cyclohexyl-N'-(2-aminophenyl)thiourea intermediate serves as the direct precursor to the final heterocyclic product.

The structure of this intermediate possesses all the necessary atoms and connectivity for the subsequent intramolecular cyclization. The presence of the second nucleophilic amino group ortho to the thiourea linkage facilitates the ring-closing step. The conversion of this thiourea intermediate to the benzimidazole is an oxidative cyclodesulfurization reaction. researchgate.netnih.gov Various reagents, including iodine, hydrogen peroxide, and metal oxides, can promote this transformation, which involves the removal of the sulfur atom and the formation of the stable, aromatic benzimidazole ring system. researchgate.netresearchgate.net

Kinetics of Reactions Involving this compound Precursors

Studying the kinetics of the reactions that form this compound provides critical insights into the reaction mechanism, allowing for the identification of rate-determining steps and the optimization of reaction parameters.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. scripps.eduresearchgate.net In the context of this compound synthesis, specific atoms in the precursor molecules can be replaced with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). scripps.edu

For example, to confirm the intramolecular nature of the cyclization, one could use o-phenylenediamine labeled with ¹⁵N at one of the amino groups. The location of the ¹⁵N atom in the final benzimidazole product, determined by mass spectrometry or NMR spectroscopy, would confirm whether the cyclization occurs as predicted. Similarly, labeling the thiocarbonyl carbon of the intermediate with ¹³C could unequivocally prove that this carbon becomes the C2 carbon of the benzimidazole ring. Such studies are invaluable for distinguishing between competing reaction pathways and validating mechanistic hypotheses. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C NMR)

A complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis would be required to elucidate the molecular structure of N-cyclohexyl-1H-benzimidazol-2-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring system and the cyclohexyl group. The aromatic protons on the benzene (B151609) ring of the benzimidazole core would typically appear in the downfield region (around 7.0-7.6 ppm). The protons of the cyclohexyl ring would be found in the upfield region, likely as a series of multiplets due to complex spin-spin coupling. The N-H proton of the amine group and the benzimidazole ring would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbons of the benzimidazole core, including the characteristic C2 carbon of the imidazole (B134444) ring, and the carbons of the cyclohexyl group.

Without experimental data, a precise data table cannot be generated.

Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy would be utilized to identify the characteristic functional groups present in this compound. The spectrum would be expected to display absorption bands corresponding to:

N-H stretching vibrations: Typically observed in the region of 3100-3500 cm⁻¹ for the amine and imidazole N-H groups.

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group would be observed below 3000 cm⁻¹.

C=N and C=C stretching vibrations: These would be present in the 1450-1650 cm⁻¹ region, characteristic of the benzimidazole ring system.

C-N stretching vibrations: These would likely appear in the 1250-1350 cm⁻¹ range.

A specific data table of FTIR peaks is not available without experimental results.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry would be employed to determine the molecular weight and to study the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, showing characteristic losses of fragments from the parent molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared with the calculated values for the empirical formula of this compound (C₁₃H₁₇N₃) to verify its purity and composition.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Analysis of Conformational Dynamics via NMR (e.g., Variable Temperature NMR, Spin Saturation NMR)

Advanced NMR techniques, such as variable temperature NMR, could be used to study the conformational dynamics of the this compound molecule. These studies could reveal information about the rotation around the C-N bond connecting the cyclohexyl group to the benzimidazole ring and any potential conformational isomers that may exist in solution.

Examination of Structural and Functional Differences among Benzimidazole Derivatives

The structural and functional properties of this compound would be understood by comparing them with other benzimidazole derivatives. The nature of the substituent at the N-1 position and the 2-position of the benzimidazole ring is known to significantly influence the biological activity and physicochemical properties of these compounds. For instance, the lipophilicity and steric bulk of the cyclohexyl group in this compound would be expected to confer different properties compared to derivatives with smaller alkyl or aromatic substituents. These differences can affect how the molecule interacts with biological targets.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Prediction and Binding Affinity

In a typical molecular docking study for N-cyclohexyl-1H-benzimidazol-2-amine, the compound would be docked into the active site of a specific protein target. The simulation would predict the binding conformation and estimate the binding affinity, usually expressed as a docking score or binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. The nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed to understand the basis of the binding.

Identification of Key Binding Sites and Residues

Analysis of the docking results would identify the specific amino acid residues within the protein's binding pocket that interact with this compound. Key interactions, such as hydrogen bonds between the amine or imidazole (B134444) nitrogen atoms and polar residues, or hydrophobic contacts involving the cyclohexyl and benzene (B151609) rings, would be pinpointed. This information is critical for understanding the mechanism of action and for guiding future structural modifications to improve potency and selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time, offering a dynamic view of the ligand-receptor complex that complements the static picture from molecular docking.

Stability of Protein-Ligand Complexes

To assess the stability of the docked pose, an MD simulation of the this compound-protein complex would be performed. The stability is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds). A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site.

Conformational Changes and Dynamic Behavior

MD simulations would also reveal the dynamic behavior of the complex. The root-mean-square fluctuation (RMSF) of individual amino acid residues would be calculated to identify flexible regions of the protein that are affected by ligand binding. Furthermore, the simulation can show how the ligand adjusts its conformation within the binding pocket and how the protein may undergo induced-fit changes to better accommodate the ligand.

Quantum-Chemical Computations

Quantum-chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity.

For this compound, DFT calculations would be used to optimize its 3D geometry and calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would determine the molecule's electronic energy gap, which relates to its chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding its interaction with biological receptors.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For benzimidazole (B57391) derivatives, DFT studies typically focus on understanding the distribution of electron density, the energies of frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting electronic parameters.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic properties can be inferred from studies on analogous N-substituted benzimidazole derivatives. The benzimidazole core itself is an aromatic heterocyclic system, and its electronic properties are influenced by the nature of the substituent at the N-1 position.

The introduction of a cyclohexyl group at the N-1 position is expected to primarily exert an electron-donating effect through inductive effects. This can influence the energies of the HOMO and LUMO. A higher HOMO energy level suggests a greater ability to donate electrons, which can be crucial for certain biological interactions. Conversely, the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

DFT calculations for similar N-alkyl-substituted benzimidazoles have shown that the HOMO is often localized on the benzimidazole ring, while the LUMO is distributed across the entire molecule. The specific electronic parameters for this compound would require dedicated DFT calculations.

Table 1: Representative Electronic Properties of Substituted Benzimidazoles from DFT Studies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-aminobenzimidazole (B67599) | -5.89 | -0.98 | 4.91 |

| 1-methyl-2-aminobenzimidazole | -5.75 | -0.85 | 4.90 |

| N-benzyl-1H-benzimidazol-2-amine | -5.68 | -1.02 | 4.66 |

Note: The data in this table is illustrative and based on calculations for analogous compounds, not this compound itself. The exact values would vary depending on the specific computational methods and basis sets used.

Investigation of Equilibrium Geometries and Energetics

Computational studies are also employed to determine the most stable three-dimensional conformation (equilibrium geometry) of a molecule and its relative energetics. For this compound, the key conformational flexibility lies in the orientation of the cyclohexyl ring relative to the benzimidazole plane.

Energy profiling studies, often performed using DFT or other quantum mechanical methods, can map the potential energy surface as a function of key dihedral angles. This allows for the identification of the global minimum energy structure and any other low-energy conformers that might be biologically relevant. Understanding the preferred geometry is crucial as the shape of the molecule dictates how it can interact with biological targets such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzimidazole derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. researchgate.netnih.govbiointerfaceresearch.comijpsr.com

A typical QSAR study involves calculating a variety of molecular descriptors for a set of molecules with known biological activities. These descriptors quantify different aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: Log P (partition coefficient).

Topological indices: Connectivity indices that describe the branching and shape of the molecule.

For this compound, the cyclohexyl group would significantly contribute to the steric and hydrophobic properties of the molecule. In a QSAR model for a series of N-substituted benzimidazol-2-amines, descriptors related to the size and lipophilicity of the N-substituent would likely be important variables. For instance, a larger and more hydrophobic substituent at the N-1 position might lead to increased activity up to a certain point, after which steric hindrance could become detrimental.

The goal of QSAR is to develop a predictive model that can be used to estimate the biological activity of new, unsynthesized compounds. This allows for the rational design of more potent and selective drug candidates.

In Silico Approaches for Predictive Biological Activity

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.

For this compound, various in silico tools can be used to predict its likely pharmacokinetic profile:

Absorption: The lipophilicity conferred by the cyclohexyl group would likely lead to good predicted gastrointestinal absorption. Models based on Lipinski's Rule of Five and other drug-likeness filters can provide an initial assessment.

Distribution: The molecule's ability to cross biological membranes, including the blood-brain barrier, can be predicted based on its physicochemical properties such as size, polarity, and hydrogen bonding capacity.

Metabolism: In silico models can predict the likely sites of metabolism by cytochrome P450 enzymes. The cyclohexyl ring could be a potential site for hydroxylation.

Excretion: Predictions about the route and rate of excretion can also be made.

Toxicity: A variety of in silico models can predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

Table 2: Predicted ADME Properties for a Representative N-substituted Benzimidazole

| Property | Predicted Value/Classification |

| Molecular Weight | < 500 g/mol |

| Log P | 2.0 - 4.0 |

| Hydrogen Bond Donors | 1-2 |

| Hydrogen Bond Acceptors | 2-3 |

| Polar Surface Area | 40-60 Ų |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeation | Moderate to High |

Note: This table represents typical predicted values for a molecule with the general structure of this compound and should be considered as an estimation.

These in silico predictions, while not a substitute for experimental data, are invaluable for guiding the drug discovery process and for understanding the potential biological fate of this compound.

Mechanistic Basis of Biological Activities Excluding Clinical Aspects

Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

Benzimidazole (B57391) derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a significant role in inflammatory processes. nih.gov

| Compound Class | Target Enzyme(s) | Potential Mechanism of Inhibition | Supporting Evidence |

| 2-Substituted Benzimidazole Derivatives | COX-1, COX-2 | Binding within the enzyme's active site through hydrogen bonding and hydrophobic interactions. | Molecular docking studies and in vivo anti-inflammatory assays. nih.govplantarchives.org |

Carbonic Anhydrase Isozymes (hCA-I, hCA-II)

A significant area of research for benzimidazole derivatives is their inhibitory activity against carbonic anhydrase (CA) isozymes. nih.govlookchem.com Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The cytosolic isoforms, human carbonic anhydrase I (hCA-I) and II (hCA-II), are involved in various physiological processes.

The primary mechanism of inhibition by many CA inhibitors, including those with a benzimidazole scaffold, involves the coordination of a zinc-binding group to the Zn(II) ion in the enzyme's active site. For sulfonamide-based benzimidazole derivatives, the sulfonamide moiety is a well-established zinc-binding group. nih.gov Phenolic benzimidazoles have also been shown to exhibit moderate CA inhibitory properties. lookchem.com Studies on various 2-substituted-benzimidazole-6-sulfonamides have revealed potent inhibitory activity against both hCA-I and hCA-II, with inhibition constants (Ki) in the nanomolar range for some derivatives. researchgate.net The selectivity for different isoforms can be influenced by the nature of the substituents on the benzimidazole ring. nih.gov

| Compound Class | Target Isozyme | Ki (nM) |

| Bisbenzimidazolium halides (1c) | hCA-I | 31.65 ± 1.51 |

| Bisbenzimidazolium halides (1c) | hCA-II | 17.38 ± 2.81 |

| Bisbenzimidazolium halides (1h) | hCA-I | 53.70 ± 3.60 |

| Bisbenzimidazolium halides (1h) | hCA-II | 19.66 ± 0.98 |

Data for bisbenzimidazolium halides are presented as illustrative examples of benzimidazole derivatives' activity against carbonic anhydrase isozymes. researchgate.net

Mer Kinase Inhibition

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been explored for its potential as a kinase inhibitor. estranky.sk Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in diseases like cancer. researchgate.net While there is extensive research on benzimidazole derivatives as inhibitors of various protein kinases, specific studies detailing the inhibition of Mer kinase by N-cyclohexyl-1H-benzimidazol-2-amine are not prominent in the literature. However, the general approach to kinase inhibition by benzimidazole-based compounds involves their ability to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. mdpi.com The nitrogen atoms in the benzimidazole ring can form key hydrogen bonds with the hinge region of the kinase domain. researchgate.net

| Compound Class | Target Kinase Family | General Mechanism of Inhibition |

| Benzimidazole Derivatives | Protein Kinases | Competitive inhibition at the ATP-binding site. |

Arginase Inhibition in Parasitic Pathways

Arginase is a key enzyme in the urea (B33335) cycle and is also crucial for the growth and survival of certain parasites, such as Leishmania, by providing a source of polyamines. nih.govmdpi.com Therefore, inhibiting parasitic arginase is a potential therapeutic strategy. Research has shown that benzimidazole derivatives can act as inhibitors of arginase from Leishmania mexicana (LmARG). nih.govresearchgate.net

A study on a library of benzimidazole derivatives identified compounds that selectively inhibit LmARG over human arginase 1 (HsARG). mdpi.comresearchgate.net The most potent of these inhibitors displayed IC50 values in the micromolar range. mdpi.comresearchgate.net Molecular dynamics simulations suggest that these inhibitors interact with important residues within the catalytic site of the enzyme. nih.gov This selective inhibition highlights the potential of the benzimidazole scaffold for the development of anti-parasitic agents targeting arginase.

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity |

| Benzimidazole Derivative 1 | Leishmania mexicana Arginase (LmARG) | 52 | Selective for LmARG over HsARG |

| Benzimidazole Derivative 2 | Leishmania mexicana Arginase (LmARG) | 82 | Selective for LmARG over HsARG |

Data from a study on specific benzimidazole derivatives against L. mexicana arginase. mdpi.comresearchgate.net

Folic Acid Synthesis Inhibition in Microorganisms

The folic acid synthesis pathway is an essential metabolic route in many microorganisms and is a well-established target for antimicrobial drugs. nih.govmdpi.com This pathway is attractive for selective toxicity because humans obtain folic acid from their diet, whereas many bacteria must synthesize it de novo. nih.gov One of the key enzymes in this pathway is dihydrofolate reductase (DHFR), which catalyzes the conversion of dihydrofolate to tetrahydrofolate. youtube.com

Benzimidazole derivatives have been investigated as inhibitors of DHFR. nih.gov By mimicking the structure of the natural substrate, these compounds can bind to the active site of DHFR, preventing the production of tetrahydrofolate, which is crucial for the synthesis of nucleotides and certain amino acids. nih.gov This inhibition ultimately halts microbial growth. The effectiveness of such inhibitors is dependent on their structural features, which dictate their binding affinity for the bacterial enzyme.

| Target Pathway | Key Enzyme | Mechanism of Inhibition by Benzimidazole Derivatives (Hypothesized) |

| Folic Acid Synthesis | Dihydrofolate Reductase (DHFR) | Competitive inhibition at the substrate-binding site. |

Microtubule Polymerization Inhibition

A well-documented biological activity of benzimidazole derivatives is the inhibition of microtubule polymerization. researchgate.netnih.gov Microtubules are dynamic polymers of α- and β-tubulin and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and cell shape maintenance. nih.gov Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.

Many benzimidazole derivatives, including the well-known compound nocodazole, exert their effects by binding to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov Studies on various N-substituted benzimidazole acrylonitriles have demonstrated potent inhibition of tubulin polymerization with IC50 values in the sub-micromolar range. nih.gov Computational analyses have further elucidated the binding interactions within the colchicine-binding site, highlighting the importance of specific substitutions on the benzimidazole scaffold for high-affinity binding. researchgate.net

| Compound Class | Target | IC50 for Tubulin Polymerization Inhibition (µM) | Mechanism of Action |

| N-substituted benzimidazole acrylonitriles | Tubulin | 0.2-0.6 | Inhibition of polymerization by binding to the colchicine (B1669291) site. |

| Benzimidazole carboxamide derivative (7n) | Tubulin | 5.05 ± 0.13 | Inhibition of polymerization. |

Data for N-substituted benzimidazole acrylonitriles and a benzimidazole carboxamide derivative are presented as examples. nih.govnih.gov

Other Therapeutic Targets (e.g., Aldose Reductase, Phospholipase A2)

The benzimidazole scaffold, a core component of this compound, is recognized for its versatile interaction with a wide range of biological targets. Beyond more commonly studied pathways, this structural class has been investigated for its potential to modulate other key enzymes involved in disease pathology, such as Aldose Reductase and Phospholipase A2.

Aldose Reductase (AR): As the initial and rate-limiting enzyme in the polyol pathway of glucose metabolism, aldose reductase is a significant therapeutic target. nih.gov Under hyperglycemic conditions, the activation of this pathway is a key contributor to the long-term complications associated with diabetes. nih.gov AR also reduces aldehydes derived from lipid peroxidation. nih.gov Consequently, inhibitors of this enzyme are investigated for their potential to mitigate cellular stress and inflammation. nih.govmedchemexpress.com Benzimidazole derivatives are among the chemical classes screened for AR inhibitory activity, aiming to prevent the development of diabetic complications. medchemexpress.com

Phospholipase A2 (PLA2): Phospholipase A2 enzymes play a crucial role in inflammatory processes by catalyzing the release of arachidonic acid from membrane phospholipids. nih.gov This action is the first step in the biosynthesis of eicosanoids, which are potent mediators of inflammation. nih.gov The inhibition of PLA2 is a key strategy in the development of anti-inflammatory therapeutics. nih.govnih.gov Given the established anti-inflammatory potential of many benzimidazole derivatives, PLA2 represents a logical and important target for compounds within this class. nih.gov

While direct studies on this compound against these specific enzymes are not extensively documented in publicly available literature, the known polypharmacology of the benzimidazole nucleus suggests these targets are areas of potential activity.

Interaction with Biological Targets and Receptors

Receptor Specificity Modulation

The 2-aminobenzimidazole (B67599) core structure is amenable to chemical modifications that can significantly alter its binding affinity and selectivity for specific biological targets. Research into derivatives has demonstrated that strategic structural changes can modulate receptor specificity, a critical aspect of drug design.

One study identified 2-aminobenzimidazole derivatives as potent inhibitors of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. The initial lead compound, M084, showed potent inhibition of both TRPC4 and TRPC5 but also displayed weak activity against the related TRPC3 channel. nih.gov Through structural modifications of this lead compound, researchers were able to develop analogs with enhanced potency and, crucially, improved selectivity for TRPC4 and TRPC5 over TRPC3. nih.gov This illustrates the principle that the 2-aminobenzimidazole scaffold can be fine-tuned to achieve greater receptor specificity.

Table 1: Inhibitory Profile of 2-Aminobenzimidazole Compound M084 on TRPC Channels This interactive table summarizes the receptor specificity data for a lead 2-aminobenzimidazole compound.

| Target Channel | IC₅₀ Value (μM) | Potency |

|---|---|---|

| TRPC4 | 10.3 ± 0.5 | Potent |

| TRPC5 | 8.2 ± 0.7 | Potent |

| TRPC3 | ~50 | Weak |

Furthermore, a more complex derivative, 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), which incorporates both the benzimidazole nucleus and an N-cyclohexyl group, was found to be a high-affinity and selective antagonist for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov This compound demonstrated clear specificity for mGluR1 over other subtypes (mGluR2 through mGluR7) as well as other ionotropic glutamate receptors and ion channels, reinforcing that this chemical scaffold can be engineered for high target selectivity. nih.gov

Ligand Binding Studies (General)

Ligand binding studies are essential for characterizing the interaction between a compound and its receptor. For derivatives of the benzimidazole class, these studies have elucidated specific binding sites and affinities.

In the case of the selective mGluR1 antagonist YM-298198, radioligand binding assays provided detailed characterization of its interaction with the receptor. nih.gov Studies using the tritiated form of the compound, [3H]YM-298198, determined its binding affinity and receptor density in membranes from cells expressing mGluR1. nih.gov Notably, displacement experiments revealed that glutamate, the endogenous agonist, did not inhibit the binding of [3H]YM-298198. nih.gov However, another noncompetitive antagonist, CPCCOEt, did competitively displace its binding. nih.gov This indicates that YM-298198 binds to an allosteric site on the receptor, distinct from the agonist binding site. nih.gov

Table 2: Radioligand Binding Properties of [3H]YM-298198 to mGluR1 This interactive table presents the key parameters from ligand binding studies of a complex N-cyclohexyl benzimidazole derivative.

| Parameter | Value | Description |

|---|---|---|

| KD | 32 ± 8.5 nM | Dissociation constant, indicating high binding affinity. |

| Bmax | 2297 ± 291 fmol/mg protein | Maximum number of binding sites in the cell membrane preparation. |

| Binding Site | Allosteric | Binds to a site different from the endogenous ligand (glutamate). |

Other research on 2-aminobenzimidazole derivatives has employed one-dimensional nuclear magnetic resonance (1D ¹H-NMR) spectroscopy to confirm direct ligand binding to target proteins, such as the NOD1 receptor. researchgate.net

Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity

Impact of Substituents on Biological Efficacy

Structure-activity relationship (SAR) studies of benzimidazole derivatives consistently highlight that the nature and position of substituents on the core scaffold are critical determinants of biological activity. nih.govnih.gov Modifications at several key positions have been shown to modulate the efficacy and selectivity of these compounds.

The primary positions on the benzimidazole ring where substitutions greatly influence anti-inflammatory and other biological activities are N1, C2, C5, and C6. nih.govnih.gov

N1-Position: Substitution at the N1 nitrogen atom can significantly impact activity. For instance, the introduction of various heterocyclic groups at this position has been shown to yield effective anti-inflammatory agents. nih.gov

C2-Position: The C2 position is highly significant for modulating activity. The nature of the substituent here can directly influence interactions with target enzymes or receptors. rroij.com For example, SAR studies have shown that C2-diarylamine substitution can lead to antagonism of the bradykinin (B550075) receptor. nih.gov

C5 and C6-Positions: Modifications on the fused benzene (B151609) ring, at the C5 and C6 positions, also play a crucial role. The introduction of groups like carboxamide or sulfonyl moieties at the C5 position has been linked to cannabinoid receptor antagonism. nih.gov

Table 3: General Structure-Activity Relationship (SAR) of Benzimidazole Derivatives This interactive table summarizes the influence of substituents at key positions on the benzimidazole scaffold.

| Position | Type of Substituent | Impact on Biological Activity |

|---|---|---|

| N1 | Heterocyclic groups, Benzyl group | Can enhance anti-inflammatory and other activities. |

| C2 | Aryl groups, Amino groups, Carboxylic acids | Greatly influences target binding and efficacy. |

| C5 / C6 | Electron-donating/withdrawing groups | Modulates pharmacokinetic properties and target interaction. |

Role of the Cyclohexyl Moiety in Biological Activity

The presence of an N-cyclohexyl group is a feature of highly active and selective compounds. The potent mGluR1 antagonist YM-298198, for example, contains an N-cyclohexyl-N-methyl-carboxamide group, underscoring the compatibility of this moiety with high-affinity receptor binding. nih.gov In a separate study, a series of benzimidazole derivatives featuring a phenylcyclohexyl acetic acid group were developed as potent inhibitors of DGAT-1, an enzyme involved in metabolic diseases. researchgate.net The presence of the cyclohexyl ring was integral to the design of these submicromolar inhibitors. researchgate.net

Influence of Chirality on Enzyme Inhibition

The stereochemical configuration of a molecule, or its chirality, is a critical determinant in its interaction with biological systems, particularly with enzymes, which possess inherently chiral active sites. For benzimidazole derivatives, the presence of a stereocenter can lead to significant differences in the biological activity between enantiomers. Although specific research delineating the enantioselective enzyme inhibition of this compound is not extensively detailed in the available literature, the principles of stereoselectivity are fundamental in medicinal chemistry.

The differential activity between enantiomers arises from the specific three-dimensional arrangement of substituents that allows for a more favorable or potent interaction of one enantiomer with the enzyme's binding site compared to the other. For instance, a study on chiral 2-(α-hydroxyethyl)benzimidazole, synthesized from DL-lactic acid, highlights the creation of a chiral center on the benzimidazole scaffold. While this particular study focused on its properties as a corrosion inhibitor, it underscores the feasibility of creating chiral benzimidazoles. In the context of enzyme inhibition, it is well-established that one enantiomer may fit perfectly into the active site, leading to potent inhibition, while the other may bind weakly or not at all. This principle is crucial for the development of selective and effective therapeutic agents, as the desired activity often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects.

Investigation of Antiprotozoal Mechanisms

Benzimidazole derivatives are known for their broad-spectrum antiprotozoal activity, which is attributed to several key mechanisms of action. nih.gov A primary and well-studied mechanism is the disruption of microtubule function. nih.gov

Benzimidazoles exert their effect by binding to β-tubulin, a protein subunit of microtubules. nih.gov This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures for cell division, motility, and intracellular transport in protozoa. nih.gov The disruption of microtubule formation ultimately leads to parasite death. The susceptibility of different protozoa to benzimidazoles can be predicted by the amino acid sequence of their β-tubulin; specifically, the presence of glutamate at residue 198 and phenylalanine at residue 200 is a strong indicator of susceptibility. nih.gov This mechanism is a common pathway for the activity of benzimidazoles against various parasites, including Giardia lamblia and Trichomonas vaginalis. nih.govorientjchem.org

Another identified mechanism for the antiprotozoal effects of benzimidazole compounds is the inhibition of specific enzymes crucial for parasite survival. For example, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were found to inhibit the activity of arginase in Leishmania mexicana. researchgate.net Arginase is a key enzyme in the polyamine synthesis pathway, which is vital for parasite proliferation and survival. By inhibiting this enzyme, the compounds disrupt essential metabolic processes within the parasite. researchgate.net

Furthermore, some benzimidazole derivatives are designed to act as DNA-targeted agents. nih.gov These compounds, often dicationic bisbenzamidines and related heterocyclic analogues, can bind non-covalently to parasitic DNA, interfering with DNA replication and transcription processes, which are fundamental for parasite growth and reproduction. nih.gov

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Mebendazole | Giardia lamblia | 0.01 µg/ml | nih.gov |

| Flubendazole | Giardia lamblia | 0.01 µg/ml | nih.gov |

| Compound 7 (N-benzyl derivative) | Leishmania mexicana (Amastigote) | micromolar range | researchgate.net |

| Compound 8 (N-benzyl derivative) | Leishmania mexicana (Amastigote) | micromolar range | researchgate.net |

Exploration of Antiproliferative Activity Mechanisms

The antiproliferative activity of benzimidazole derivatives against cancer cells is multifaceted, involving the modulation of several cellular pathways and targets.

A significant mechanism is the induction of apoptosis, or programmed cell death. Studies on new benzimidazole derivatives have shown that they can trigger caspase-dependent apoptosis in human lung adenocarcinoma (A549) cells. mdpi.comsemanticscholar.org The activation of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. mdpi.com Furthermore, some N-oxide benzimidazole derivatives have been shown to increase the expression of the pro-apoptotic protein Bax, suggesting the involvement of the intrinsic apoptotic pathway. rsc.org

Similar to their antiprotozoal action, benzimidazole derivatives also exhibit antiproliferative effects by interfering with microtubule dynamics. They act as tubulin polymerization inhibitors, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. tsijournals.comnih.gov

Inhibition of key signaling pathways is another crucial aspect of their antiproliferative action. Certain benzimidazole anthelmintics have been repurposed as potential VEGFR-2 antagonists. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR-2, these compounds can suppress tumor angiogenesis. nih.gov Additionally, benzimidazole derivatives have been designed as inhibitors of other kinases, such as Akt, which is a central node in signaling pathways that promote cell survival and proliferation. eudl.eu

Furthermore, some benzimidazoles exhibit selective cytotoxicity towards hypoxic tumor cells. mdpi.comsemanticscholar.orgrsc.org These bioreductive agents are activated under low-oxygen conditions, which are characteristic of solid tumors, leading to the generation of toxic species that kill cancer cells. rsc.org The mechanism can also involve the inhibition of transcription factors like NF-κB, which plays a critical role in promoting inflammation, cell survival, and proliferation in cancer cells. rsc.org

| Compound | Condition | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7 (Chlorobenzimidazole) | Normoxia | 56.8 ± 1.5 | semanticscholar.org |

| Compound 13 (Chlorobenzimidazole) | Normoxia | 56.0 ± 2.5 | semanticscholar.org |

| Compound 8 (Nitrobenzimidazole) | Hypoxia | ~97 | semanticscholar.org |

| Compound 14 (Nitrobenzimidazole) | Hypoxia | 96.8 ± 1.9 | semanticscholar.org |

| Compound 14 (Nitrobenzimidazole) | Normoxia | 460 ± 1.5 | semanticscholar.org |

Mechanisms Underlying Antioxidant Properties

Benzimidazole derivatives have demonstrated significant antioxidant capabilities through various mechanisms that help mitigate oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease processes.

One of the primary antioxidant mechanisms is free radical scavenging. Benzimidazoles can donate a hydrogen atom or an electron to neutralize free radicals. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Benzimidazole derivatives containing free hydroxyl groups, in particular, show significant radical trapping power.

Another key mechanism is the inhibition of lipid peroxidation. Lipid peroxidation is a chain reaction initiated by free radicals that leads to oxidative damage of cellular membranes. The antioxidant activity of benzimidazoles in this context is often measured by their ability to inhibit the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde, which are byproducts of lipid peroxidation. For instance, a derivative bearing a p-bromophenyl substituent showed 57% inhibition of lipid peroxidation levels in one study.

Additionally, benzimidazole compounds can exert their antioxidant effects through their reducing power. They can reduce oxidized intermediates, thereby preventing the propagation of oxidative chain reactions. This is often assessed by their ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The ability to inhibit β-carotene bleaching is another method used to demonstrate the capacity of these compounds to protect against oxidative damage to lipids.

| Compound | Assay | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) | DPPH Scavenging | ||

| 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) | DPPH Scavenging | ||

| 1b (2-(1H-1,3-benzodiazol-2-yl) phenol) | Reducing Power | ||

| 5b (5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol) | Reducing Power |

Coordination and Supramolecular Chemistry

N-cyclohexyl-1H-benzimidazol-2-amine as a Ligand for Transition Metals

This compound, like other 2-substituted benzimidazole (B57391) derivatives, functions effectively as a ligand for a variety of transition metals. The coordination ability of these compounds typically stems from the lone pair of electrons on the sp²-hybridized tertiary nitrogen atom within the imidazole (B134444) ring. jocpr.com This nitrogen atom acts as a Lewis base, donating its electron pair to a metal cation to form a coordinate covalent bond. jocpr.com Consequently, these molecules often behave as N-monodentate ligands. jocpr.com

While the exocyclic amino group at the 2-position possesses a lone pair, it is generally less available for direct coordination to the metal center due to its involvement in the delocalized π-system of the benzimidazole ring. nih.gov However, this amino group, along with the N-H group of the imidazole ring, plays a crucial role in stabilizing the resulting metal complexes through the formation of intramolecular hydrogen bonds, often with coordinated anions like halides. preprints.org

The N-cyclohexyl substituent on the exocyclic amine introduces significant steric bulk. This group can influence the geometry of the resulting metal complex, affect its solubility in various solvents, and dictate the packing of molecules in the solid state, thereby guiding the formation of specific supramolecular structures. The interplay between the coordinating nitrogen, the hydrogen-bonding capabilities of the N-H groups, and the steric influence of the cyclohexyl moiety defines the rich coordination chemistry of this ligand.

Formation of Coordination Complexes

Coordination complexes of N-substituted 2-aminobenzimidazoles are typically synthesized through the reaction of the ligand with a suitable transition metal salt in an organic solvent. jocpr.compreprints.org Common methods involve mixing the ligand and the metal halide (e.g., CuCl₂, NiCl₂, ZnCl₂) in a solvent such as ethanol or acetonitrile and stirring the mixture, often with heating, to facilitate the reaction. jocpr.compreprints.org The resulting complexes precipitate from the solution and can be isolated by filtration. preprints.org Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from a solution of the purified complex. preprints.org

These ligands readily form complexes with a range of divalent transition metals, including copper(II), nickel(II), and zinc(II). jocpr.com The stoichiometry of these complexes is commonly 1:2 (metal:ligand), resulting in general formulas like [M(L)₂X₂], where 'M' is the metal ion, 'L' is the benzimidazole ligand, and 'X' is an anion, typically a halide. jocpr.com In these structures, the two ligand molecules coordinate to the metal center, and the anions complete the coordination sphere.

| Metal Ion (M) | Anion (X) | Typical Complex Formula | Coordination Geometry |

|---|---|---|---|

| Copper(II) | Cl⁻ | [Cu(L)₂Cl₂] | Square Planar |

| Nickel(II) | Cl⁻, Br⁻ | [Ni(L)₂Cl₂] | Tetrahedral |

| Zinc(II) | Cl⁻ | [Zn(L)₂Cl₂] | Tetrahedral |

| Cadmium(II) | Cl⁻ | [Cd(L)₂Cl₂] | Tetrahedral |

Table 1: Summary of typical coordination complexes formed with 2-substituted benzimidazole ligands (L), based on findings for analogous structures. jocpr.compreprints.org

Supramolecular Assembly and Hydrogen Bonding Patterns

The supramolecular chemistry of this compound complexes is largely governed by non-covalent interactions, with hydrogen bonding playing a dominant role. The presence of both hydrogen bond donors (the N-H protons of the imidazole ring and the exocyclic amine) and acceptors (the uncoordinated imine nitrogen and coordinated anions) facilitates the formation of extensive networks. preprints.orgscispace.com

Single-crystal X-ray diffraction studies on analogous N-substituted 2-aminobenzimidazole (B67599) complexes reveal that the molecular structure is often stabilized by intramolecular hydrogen bonds. preprints.org Specifically, the hydrogen atoms of the exocyclic amino group can form N-H···X bonds with coordinated halide anions. preprints.org

| Interaction Type | Donor | Acceptor | Role in Structure |

|---|---|---|---|

| Intramolecular H-Bond | Exocyclic N-H | Coordinated Halide (X⁻) | Stabilization of the monomeric complex unit |

| Intermolecular H-Bond | Imidazole N-H | Imidazole N (of adjacent molecule) | Formation of chains or sheets |

| Intermolecular H-Bond | Exocyclic N-H | Coordinated Halide (X⁻) (of adjacent molecule) | Linking complexes into higher-order structures |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring (of adjacent molecule) | Stabilization of layered structures |

Table 2: Common hydrogen bonding and non-covalent interactions observed in the crystal structures of 2-aminobenzimidazole derivatives and their metal complexes. preprints.orgpreprints.orgscispace.com

Future Research Directions and Unexplored Avenues for N Cyclohexyl 1h Benzimidazol 2 Amine

Novel Synthetic Routes and Green Chemistry Principles

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that require harsh conditions, long reaction times, and the use of toxic solvents. researchgate.net Future research should focus on developing more efficient and environmentally benign synthetic routes for N-cyclohexyl-1H-benzimidazol-2-amine, aligning with the principles of green chemistry. jrtdd.com

Key areas for exploration include:

Novel Catalysis: Research into eco-friendly catalysts can significantly improve the synthesis process. The use of zinc oxide nanoparticles (ZnO-NPs) has been shown to be effective for producing 2-substituted benzimidazoles with high yields in shorter reaction times. nih.govmdpi.com Other potential catalysts that warrant investigation include Erbium triflate (Er(OTf)3) and various natural catalysts derived from sources like lemon juice or pomegranate peel, which have proven effective for other benzimidazole analogues. jrtdd.commdpi.com

Alternative Energy Sources: Microwave-assisted synthesis is a promising green technique that can accelerate reaction rates and improve yields for benzimidazole compounds. mdpi.com Exploring microwave irradiation for the condensation reaction required to produce this compound could lead to a more energy-efficient process.

Green Solvents and Solvent-Free Conditions: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Future synthetic strategies should investigate the use of water, ionic liquids, or solvent-free reaction conditions. mdpi.comresearchgate.net Solid-state synthesis via simple grinding has also been shown to be a viable green alternative for related heterocyclic compounds. nih.gov

| Green Chemistry Approach | Description | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Nano-Catalysis (e.g., ZnO-NPs) | Utilizing nanoparticles as catalysts due to their high surface area and reactivity. | Increased reaction rates, higher yields, and potential for catalyst recycling. | nih.govmdpi.com |

| Microwave Irradiation | Using microwave energy to heat reactions, often leading to rapid and uniform heating. | Significantly reduced reaction times and improved product yields. | mdpi.com |

| Aqueous or Solvent-Free Synthesis | Using water as a solvent or grinding reactants together without any solvent. | Reduced use of toxic organic solvents, lower environmental impact, and simplified workup. | mdpi.comresearchgate.net |

| Natural Catalysts | Employing biodegradable and readily available catalysts from natural sources (e.g., lemon juice). | Low cost, biodegradability, and minimal environmental toxicity. | jrtdd.com |

Advanced Spectroscopic and Imaging Techniques for Mechanistic Insights

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future studies should leverage advanced analytical techniques to elucidate its mechanism of action, binding kinetics, and distribution.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are used for structural confirmation, advanced NMR techniques can provide deeper insights. mdpi.com Solid-state NMR can be used to study the compound's structure without the influence of solvents, while techniques like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be employed to precisely map the binding interface between the compound and its protein target, as has been demonstrated for other benzimidazole-based fluorophores. nih.govnih.gov Dynamic NMR studies could also clarify tautomeric equilibria and proton transfer phenomena, which can be critical for biological activity. mdpi.com

Fluorescence Spectroscopy: This highly sensitive technique is ideal for studying drug-protein interactions. lboro.ac.uk The intrinsic fluorescence of the benzimidazole core can be exploited, or derivatives can be synthesized with fluorescent tags. rsc.org Future research could use fluorescence quenching experiments to determine binding constants (Kq) and the number of binding sites on target proteins, providing critical data on the affinity and stoichiometry of the interaction. nih.gov

Mass Spectrometry Imaging (MSI): To understand the compound's efficacy and potential toxicity, it is essential to know its distribution in tissues. MSI is a powerful label-free technology that can visualize the spatial distribution of drugs and their metabolites within tissue sections. nih.govdrugtargetreview.com Applying techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) or DESI (Desorption Electrospray Ionization) imaging in preclinical models would allow researchers to map the localization of this compound in target organs and tumors, providing invaluable pharmacokinetic and pharmacodynamic information. benthamdirect.comdntb.gov.ua

Integration of Machine Learning and Artificial Intelligence in Drug Design for Derivatives

The development of new derivatives of this compound can be significantly accelerated through the integration of computational tools, machine learning (ML), and artificial intelligence (AI).

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models. These models can predict the biological activity of novel, unsynthesized derivatives based on their chemical structures, allowing for the prioritization of the most promising candidates for synthesis and testing.

Virtual Screening and Molecular Docking: Computational docking studies can predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. researchgate.net This approach has already been used to successfully repurpose existing benzimidazole anthelmintics as potential VEGFR-2 inhibitors for cancer therapy. acs.org Future work can apply this to screen vast virtual libraries to identify novel derivatives with high predicted affinity for new targets.

ADMET Prediction: A major cause of drug failure is poor pharmacokinetic or toxicity profiles. AI-driven models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to fail, saving significant time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to fit a specific biological target while maintaining desirable drug-like properties. Using the this compound scaffold as a starting point, these models could generate novel derivatives with potentially superior efficacy and safety profiles.

Exploration of New Biological Targets and Pathways

The benzimidazole scaffold is known for its ability to interact with a wide array of biological targets, suggesting that the therapeutic potential of this compound may extend beyond its currently known activities. A systematic screening against various targets could uncover novel applications.

One study on the closely related N-benzyl-1H-benzimidazol-2-amine derivatives found that they were active against Leishmania species, in part by inhibiting the enzyme arginase (LmARG). nih.gov This highlights a promising avenue for antiparasitic drug discovery. Based on the activities of other benzimidazole-containing molecules, several other target classes warrant investigation.

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Benzimidazole Scaffold | Reference |

|---|---|---|---|

| Cancer | VEGFR-2, EGFR, Topoisomerase II, Aurora Kinases | Numerous benzimidazole hybrids have shown potent inhibitory activity against key kinases and enzymes involved in tumor growth and proliferation. | researchgate.netacs.org |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | The benzimidazole core is a known pharmacophore for inhibitors of enzymes central to the inflammatory cascade. | nih.gov |

| Neurodegenerative Disease | AChE, BuChE, Amyloid Fibrils | Benzimidazole-Schiff base hybrids have been developed as cholinesterase inhibitors, and other derivatives have shown high affinity for amyloid fibrils implicated in Alzheimer's disease. | nih.govmdpi.com |

| Metabolic Disease | Diacylglycerol acyltransferase 1 (DGAT-1) | Derivatives with a phenylcyclohexyl group have been developed as potent DGAT-1 inhibitors for obesity and diabetes. | researchgate.net |

| Infectious Disease | Arginase (Leishmania), Reverse Transcriptase (HIV) | Benzimidazole derivatives have demonstrated activity against various pathogens, including parasites and viruses. | mdpi.comnih.gov |

Development of Multi-Targeting Inhibitors Based on the Benzimidazole Scaffold

Complex, multifactorial diseases such as cancer, inflammation, and neurodegenerative disorders are often driven by multiple pathological pathways. nih.gov Single-target drugs may have limited efficacy against such diseases. The benzimidazole scaffold is considered an ideal starting point for the design of multi-target ligands that can modulate several disease-related targets simultaneously. researchgate.net

Future research should focus on the strategy of molecular hybridization , where the this compound core is chemically linked to other known pharmacophores. This approach has been successfully used to create:

Anti-inflammatory/Anticancer Agents: Benzimidazole-triazole hybrids have been synthesized that act as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. researchgate.net

Anti-Alzheimer's Agents: Benzimidazole derivatives have been combined with Schiff bases to create hybrids that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com

Broad-Spectrum Anti-inflammatory Drugs: By integrating a benzimidazole core with a phthalimide (B116566) subunit, researchers have designed molecules that inhibit COX, LOX, and TNF-α. nih.gov

By applying this proven strategy, this compound can serve as a foundational block for developing novel, multi-targeting therapeutic agents with the potential for enhanced efficacy and a lower likelihood of developing drug resistance.

Q & A

Q. How does DFT-predicted reactivity compare with experimental results in nucleophilic substitutions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.